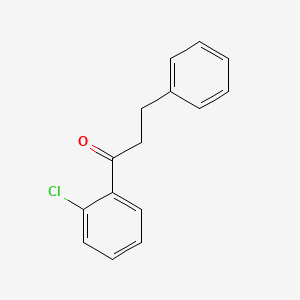

2'-Chloro-3-phenylpropiophenone

Description

Contextualization of Propiophenone (B1677668) Frameworks as Key Synthons in Contemporary Organic Chemistry

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a fundamental building block, or synthon, in modern organic chemistry. Synthons are idealized fragments of a molecule used to simplify the process of designing a chemical synthesis, a concept known as retrosynthetic analysis. The propiophenone framework is a precursor to a wide array of organic molecules, including many pharmaceuticals and biologically active compounds. Its utility stems from the reactivity of the carbonyl group and the alpha- and beta-carbons of the propyl chain, as well as the potential for substitution on the aromatic ring. These reactive sites allow for a variety of chemical transformations, making propiophenones valuable starting materials for constructing more intricate molecular structures.

Overview of the Structural Diversity and Synthetic Utility of Halogenated Propiophenones

The introduction of a halogen atom onto the propiophenone skeleton dramatically expands its synthetic utility. Halogenation can occur at various positions on the aromatic ring or on the aliphatic side chain, leading to a wide range of structurally diverse derivatives. These halogen atoms can serve as reactive handles for a multitude of chemical reactions.

For instance, α-haloketones, where the halogen is adjacent to the carbonyl group, are particularly valuable intermediates. The presence of the halogen enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic substitution. This reactivity is harnessed in the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceutical agents.

Significance of 2'-Chloro-3-phenylpropiophenone within the Broader Class of Substituted Propiophenones

This compound is a specific member of the halogenated propiophenone family, with a chlorine atom at the ortho position of the phenyl ring and a second phenyl group at the 3-position of the propanone chain. While detailed research on this specific isomer is not extensively available in peer-reviewed literature, its chemical significance can be inferred from the reactivity of its constituent parts.

The primary route for the synthesis of such a molecule would likely be a Friedel-Crafts acylation of chlorobenzene (B131634) with 3-phenylpropanoyl chloride, catalyzed by a Lewis acid like aluminum chloride. youtube.comvedantu.com In this electrophilic aromatic substitution reaction, the acyl group would add to the chlorobenzene ring. The chlorine atom on the ring is an ortho, para-directing group, meaning that the incoming acyl group would preferentially add to the positions ortho or para to the chlorine. youtube.comvedantu.com This would result in a mixture of isomers, including this compound and 4'-Chloro-3-phenylpropiophenone. Steric hindrance at the ortho position often leads to the para-substituted product being the major isomer. vedantu.com

The synthetic utility of this compound would lie in the reactivity of its functional groups. The ketone can be a site for nucleophilic attack or reduction. The chlorine atom on the aromatic ring can participate in cross-coupling reactions to introduce new substituents. The presence of the second phenyl group also offers possibilities for further functionalization.

Below are tables detailing the properties of this compound and a related, more extensively studied isomer, 4'-Chloro-3-phenylpropiophenone, for comparison.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 898764-45-9 |

| Molecular Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.72 g/mol |

| Physical State | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Data for Table 1 is based on information from chemical suppliers as detailed scientific literature with experimental data is limited for this specific compound.

Table 2: Properties of 4'-Chloro-3-phenylpropiophenone

| Property | Value |

| CAS Number | 5739-37-7 |

| Molecular Formula | C₁₅H₁₃ClO |

| Molecular Weight | 244.72 g/mol |

| Physical State | Solid |

| Melting Point | 78 °C chemicalbook.com |

| Boiling Point | 386.0±25.0 °C (Predicted) chemicalbook.com |

| Solubility | Not specified in available literature |

Data for Table 2 is sourced from available chemical literature and databases. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBPLXKYCMXYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643984 | |

| Record name | 1-(2-Chlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-45-9 | |

| Record name | 1-(2-Chlorophenyl)-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Phenylpropiophenone Systems

Reactivity of the Ketone Functionality

The ketone group in 2'-Chloro-3-phenylpropiophenone is a key site for chemical transformations, allowing for its conversion into a range of other functional groups.

Reduction to Alcohols and Hydrocarbons

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-chlorophenyl)-3-phenylpropan-1-ol, or further to the corresponding hydrocarbon, 1-(2-chlorophenyl)-3-phenylpropane.

Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium tetrahydridoaluminate (LiAlH₄) are effective for the reduction to the alcohol. masterorganicchemistry.com LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with water and alcohols, necessitating anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Sodium borohydride is a milder and more selective reagent, allowing for reductions in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.com

Another method for the reduction of ketones is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a secondary alcohol like isopropanol. rsc.org This reaction is reversible, with the reverse reaction known as the Oppenauer oxidation. rsc.org

For the complete reduction of the ketone to a hydrocarbon, two common methods are the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures). The Clemmensen reduction is suitable for substrates stable to strong acids, while the Wolff-Kishner reduction is applicable to those stable in strongly basic conditions.

Table 1: Typical Conditions for the Reduction of Aromatic Ketones

| Transformation | Reagents and Conditions | Product |

|---|

Oxidation to Carboxylic Acids or Other Carbonyl Derivatives

The oxidation of this compound can lead to the formation of esters through the Baeyer-Villiger oxidation or to carboxylic acids via oxidative cleavage.

The Baeyer-Villiger oxidation involves treating a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. jk-sci.comrsc.org The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the two migrating groups are the 2-chlorophenyl group (an aryl group) and the phenethyl group (a primary alkyl group). Therefore, the 2-chlorophenyl group is expected to migrate preferentially, yielding phenethyl 2-chlorobenzoate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions, or ozonolysis followed by an oxidative workup, can lead to the oxidative cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.commasterorganicchemistry.com This would result in the formation of benzoic acid and 2-chlorobenzoic acid.

Table 2: Oxidation Reactions of Aromatic Ketones

| Reaction | Reagents and Conditions | Expected Major Product for this compound |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Phenethyl 2-chlorobenzoate |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, RMgX) to the ketone results in the formation of a tertiary alcohol after acidic workup. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com For example, reacting this compound with methylmagnesium bromide would yield 1-(2-chlorophenyl)-1-methyl-3-phenylpropan-1-ol.

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to a ketone to produce a β-hydroxy ester. wikipedia.orgbyjus.combeilstein-journals.org The use of zinc enolates makes this reaction less prone to side reactions compared to Grignard reagents. wikipedia.org

Wittig Reaction: The Wittig reaction converts ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is highly versatile for alkene synthesis. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-(2-chlorophenyl)-1-methylene-3-phenylpropane. The reactivity of the ylide can influence the stereochemistry of the resulting alkene. organic-chemistry.org

Table 3: Nucleophilic Addition Reactions at the Carbonyl Center

| Reaction | Nucleophile/Reagents | Product Type |

|---|

Aromatic Ring Functionalization

The chlorinated phenyl ring of this compound can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the existing substituents on the aromatic ring direct the position of the incoming electrophile. The 2'-chlorophenyl ring has two substituents: a chloro group and a 3-phenylpropanoyl group.

Chloro Group: The chlorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons to stabilize the carbocation intermediate through resonance. However, due to its electronegativity, it is also a deactivating group. organicchemistrytutor.comncert.nic.in

Acyl Group: The 3-phenylpropanoyl group is a meta-director and is strongly deactivating because the carbonyl group withdraws electron density from the ring, destabilizing the carbocation intermediates at the ortho and para positions. libretexts.org

When both an activating/ortho,para-directing group and a deactivating/meta-directing group are present, the directing effects can be complex. In the case of this compound, the acyl group is at the 1' position and the chloro group is at the 2' position. The positions ortho to the chloro group are 1' and 3', and the para position is 5'. The positions meta to the acyl group are 3' and 5'. Both groups direct incoming electrophiles to the 3' and 5' positions. Steric hindrance from the bulky 3-phenylpropanoyl group might favor substitution at the 5' position. Thus, electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield primarily the 2-chloro-5-substituted-3-phenylpropiophenone. stackexchange.comyoutube.com

Nucleophilic Aromatic Substitution on Halogenated Aryl Rings

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. masterorganicchemistry.comwikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the chloro group is the leaving group. The 3-phenylpropanoyl group, being an acyl group, is a strong electron-withdrawing group. It is located at the ortho position relative to the chlorine atom. This ortho-acyl group can effectively stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comwikipedia.orgyoutube.com Therefore, this compound is expected to be susceptible to nucleophilic aromatic substitution. Reaction with strong nucleophiles, such as sodium methoxide (B1231860) (NaOCH₃) or ammonia (B1221849) (NH₃), would lead to the replacement of the chlorine atom with the nucleophile, forming 2'-methoxy-3-phenylpropiophenone (B1337296) or 2'-amino-3-phenylpropiophenone, respectively.

Table 4: Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-5-nitrophenyl)-3-phenylpropan-1-one |

| Nucleophilic Substitution | NaOCH₃, CH₃OH, Heat | 1-(2-Methoxyphenyl)-3-phenylpropan-1-one |

Reactions Involving the Halogen Substituent

The chlorine atom attached to the phenyl ring is a focal point for several important classes of reactions, enabling the modification of the aryl core.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The chlorine atom on the aromatic ring of this compound can be replaced by a variety of nucleophiles. While nucleophilic aromatic substitution (SNAr) is typically challenging, the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. The presence of the activating propiophenone (B1677668) group can facilitate these reactions.

The substitution of a halogen on an aryl halide can proceed through different mechanisms, including the bimolecular nucleophilic substitution (SN2) pathway. nih.gov The SN2 mechanism involves a concerted step where the nucleophile attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. walisongo.ac.id However, in the case of an aryl halide, a direct backside attack is sterically hindered by the aromatic ring.

An alternative pathway is the halogenophilic nucleophilic substitution (SN2X) reaction, where the nucleophile initially attacks the halogen atom. nih.gov This pathway is less sensitive to steric hindrance around the carbon atom. nih.gov

The reactivity in nucleophilic substitution reactions is also dependent on the nature of the nucleophile. For instance, more electron-rich nucleophiles are generally more reactive. walisongo.ac.id The choice of solvent also plays a crucial role, as it can influence the stability of the transition state. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Aryl Halides

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to modify aryl halides. researchgate.netwiley-vch.demdpi.com These reactions have transformed the field of synthetic chemistry by allowing the efficient construction of complex molecules. researchgate.net

Several types of cross-coupling reactions are applicable to aryl chlorides like this compound:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is one of the most frequently used methods for creating C(sp²)–C(sp²) bonds. mdpi.com

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a nickel or palladium catalyst. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. mdpi.com

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Cyclization and Heterocycle Formation Reactions

The propiophenone backbone of this compound provides a versatile scaffold for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve the carbonyl group and the adjacent carbon atoms.

Synthesis of Isoxazoline and Isothiazoline Derivatives from Propiophenone Precursors

Isoxazolines: These five-membered heterocycles containing nitrogen and oxygen can be synthesized from propiophenone derivatives. A common method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.gov Propiophenones can be converted to the necessary precursors for this reaction. For example, a propiophenone can be transformed into an α,β-unsaturated ketone, which can then undergo cyclization to form an isoxazoline. nih.gov Another approach involves the reaction of a ketone with hydroxylamine (B1172632) to form an oxime, which can then be cyclized. nih.gov The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone (B49325), which is a type of propiophenone derivative, has been reported. wpmucdn.com

Isothiazolines: These are sulfur-containing analogs of isoxazolines and are known for their biological activities. nih.gov The synthesis of isothiazolin-3-ones can be achieved through the cyclization of appropriate sulfur-containing precursors. nih.gov For instance, N-methyl-3-mercaptopropionamide can be reacted with a chlorinating agent like sulfuryl chloride to induce cyclization and form the isothiazolinone ring. google.com The starting materials for these syntheses can be derived from propiophenone structures through various chemical transformations. For example, 2-methyl-4-isothiazolin-3-one (B36803) can be prepared from N,N'-dimethyl-3,3'-dithiodipropionamide. google.com

Formation of Other Fused and Spirocyclic Systems

The reactive nature of the propiophenone core allows for its participation in a variety of cyclization reactions to form more complex ring systems. Intramolecular reactions can lead to the formation of fused ring systems where the newly formed ring shares one or more atoms with the original phenyl ring. For instance, acid-induced cyclization of related diazoacetophenone (B1606541) derivatives can lead to the formation of fused thiophenium salts. rsc.org

Furthermore, the carbonyl group can be a key player in reactions that form spirocyclic compounds, where two rings are connected at a single carbon atom. These complex structures can be accessed through multi-step reaction sequences that may involve radical cyclizations or other advanced synthetic methodologies. mdpi.com

Mechanistic and Kinetic Investigations of Propiophenone Transformations

Reaction Mechanism Elucidation

Understanding the pathway a reaction follows is fundamental to controlling its outcome. For substituted propiophenones, mechanistic studies illuminate the roles of various intermediates and the factors that guide the formation of specific products.

The core structure of propiophenone (B1677668) is frequently synthesized via a Friedel-Crafts acylation reaction. wikipedia.org This class of electrophilic aromatic substitution involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic ring in the presence of a Lewis acid catalyst. In the synthesis of the parent propiophenone, propanoyl chloride reacts with benzene (B151609).

A critical reactive intermediate in this pathway is the acylium ion (CH₃CH₂CO⁺). It is generated through the interaction of the propanoyl chloride with the Lewis acid, such as aluminum chloride (AlCl₃). The acylium ion is a potent electrophile that then attacks the electron-rich benzene ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from the arenium ion re-establishes aromaticity and yields the final propiophenone product. The formation of the sigma complex is typically the rate-limiting step in this process.

The stereochemical outcomes of reactions involving 2'-Chloro-3-phenylpropiophenone are dictated by the structure of the molecule and the reaction mechanism. Reactions can occur at the carbonyl carbon, the adjacent α-carbon, or the aromatic ring.

Addition to the Carbonyl Group: Nucleophilic addition to the prochiral carbonyl group can generate a new stereocenter. For instance, reduction of the ketone to an alcohol can lead to a racemic mixture of (R)- and (S)-enantiomers unless a chiral reducing agent is used. The presence of the bulky 3-phenylpropyl group and the 2'-chloro-substituted phenyl ring can influence the diastereoselectivity in reactions with molecules that already contain stereocenters.

Substitution at the α-Carbon: Substitution reactions at the carbon alpha to the carbonyl group can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the conditions. An Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would result in a mixture of stereoisomers. oregonstate.edu In contrast, an Sₙ2 reaction occurs with a concerted backside attack, leading to an inversion of configuration at the stereocenter. oregonstate.edu

Substitution on the Aromatic Ring: In electrophilic aromatic substitution on the 2'-chloro-substituted ring, the position of the incoming electrophile is directed by the existing chloro and acyl substituents. The stereochemistry of the products is determined by the orientation of these groups.

The table below illustrates the directing effects of the chloro-substituent on the aromatic ring of this compound in a typical electrophilic aromatic substitution reaction.

| Substituent on Phenyl Ring | Inductive Effect | Resonance Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-Withdrawing | Electron-Donating (weak) | Deactivating libretexts.org | Ortho, Para libretexts.org |

| -C(O)R (Acyl group) | Electron-Withdrawing | Electron-Withdrawing | Deactivating numberanalytics.com | Meta libretexts.org |

The direct observation and characterization of short-lived reactive intermediates are crucial for confirming reaction mechanisms. Modern spectroscopic techniques are invaluable for this purpose.

Acylium Ions: These intermediates in Friedel-Crafts reactions can be studied in superacid media where their lifetimes are extended, allowing for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Enolates: In base-catalyzed reactions, such as the chlorination of propiophenone, enolate intermediates are formed. cdnsciencepub.com Their presence can be inferred from kinetic data and isotope exchange studies.

Carbocations and Radicals: In substitution or radical reactions, carbocations or radical intermediates may be formed. acs.org Techniques like action spectroscopy, which combines mass spectrometry with laser spectroscopy, can provide detailed structural information about these transient species by measuring their ultraviolet or infrared spectra. nih.gov The use of ambiphilic phosphino-boranes has also been shown to trap and stabilize key zwitterionic intermediates in certain reactions, allowing for their characterization. rsc.org

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies measure how reaction rates change with reactant concentrations and conditions, providing quantitative insight into the reaction mechanism. libretexts.org This approach, known as reaction progress kinetic analysis (RPKA), helps to identify rate-limiting steps and understand the electronic and steric effects of substituents. wikipedia.org

For many transformations, the rate-limiting step can be identified by observing how the reaction rate depends on the concentration of each reactant. For example, in the alkaline chlorination of propiophenone, studies have shown that the reaction course involves a rapid initial chlorination followed by other steps. cdnsciencepub.com Depending on the conditions, the formation of the enolate intermediate can be the rate-determining step. cdnsciencepub.com In other reactions, such as certain natural transformation processes, the binding of a molecule to a surface or enzyme can be the rate-limiting factor. nih.govnih.gov For SₙAr reactions, the initial nucleophilic attack to form a Meisenheimer complex is generally the rate-limiting step. nih.gov

The table below presents kinetic data for the chlorination of propiophenone, which serves as a model for understanding reactions of this compound.

| Reaction | Conditions | Rate Law Dependence | Potential Rate-Limiting Step | Reference |

|---|---|---|---|---|

| Chlorination of Propiophenone | Alkaline aqueous solution | Dependent on [Propiophenone] and [OCl⁻] | Enolate formation or initial chlorination step | cdnsciencepub.com |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | Dependent on [Aromatic] and [Acylium ion precursor] | Formation of the arenium (sigma) complex | General Principle |

Substituents on the propiophenone scaffold dramatically influence reaction rates by altering the electronic properties of the molecule. ucsb.edulumenlearning.com

The entire acyl group is strongly electron-withdrawing, which deactivates the phenyl ring it is attached to and directs incoming electrophiles to the meta position. numberanalytics.com These electronic effects are transmitted through the molecule and can influence the reactivity of the carbonyl group and the alpha-carbon. For example, the electron-withdrawing nature of the 2'-chlorophenyl group would increase the acidity of the α-protons compared to unsubstituted propiophenone, potentially accelerating base-catalyzed reactions that proceed via an enolate intermediate.

Photochemical Reaction Mechanisms

The absorption of light by a ketone molecule, such as this compound, initiates a cascade of photophysical and photochemical processes. These events are governed by the nature of the electronically excited states and the structural features of the molecule.

Upon absorption of ultraviolet radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes, including fluorescence, internal conversion back to the ground state, or intersystem crossing to a triplet state (T₁). For many aryl ketones, intersystem crossing to the triplet state is a highly efficient process. msu.edu The triplet state is often the primary photoactive species in many ketone reactions due to its longer lifetime compared to the singlet state. msu.edu

Energy transfer is another critical pathway for excited state deactivation. This can occur if a suitable energy acceptor, or "quencher," is present in the reaction medium. msu.edu The triplet energy of the excited ketone can be transferred to the quencher, leading to the de-excitation of the ketone and the formation of the triplet state of the quencher. This process is diffusion-controlled and is a valuable tool for studying reaction mechanisms. msu.edu The efficiency of energy transfer is dependent on the relative triplet energies of the donor (the ketone) and the acceptor.

Propiophenones are known to undergo Norrish type reactions, which are characteristic photochemical transformations of ketones and aldehydes. wikipedia.orgchem-station.com These reactions proceed through radical intermediates and are classified as either Type I or Type II.

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon) to form two radical intermediates: an acyl radical and an alkyl radical. wikipedia.orgnumberanalytics.comyoutube.com For this compound, this would result in a 2-chlorobenzoyl radical and a phenethyl radical. These radicals can then undergo a variety of secondary reactions, including:

Recombination: The radical pair can recombine to reform the starting ketone.

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form an aryl radical, which can then combine with the alkyl radical.

Disproportionation: Hydrogen atom transfer between the radicals can lead to the formation of an aldehyde and an alkene. wikipedia.org

Norrish Type II Reaction: This reaction is an intramolecular process that occurs if the ketone possesses an accessible γ-hydrogen atom. wikipedia.orgyoutube.com The excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.comgoogle.com In the case of this compound, a γ-hydrogen is present on the phenyl-substituted ethyl chain. This 1,4-biradical can then undergo one of two main pathways:

Cleavage (fragmentation): The biradical can cleave to form an enol and an alkene. The enol will subsequently tautomerize to the corresponding ketone. youtube.com For this compound, this would yield 2'-chloroacetophenone (B1665101) and styrene.

Cyclization (Yang cyclization): The biradical can cyclize to form a cyclobutanol (B46151) derivative. youtube.com

The relative efficiencies of Norrish Type I and Type II reactions are influenced by the substitution pattern of the ketone and the reaction conditions. The presence of the chloro-substituent on the phenyl ring can influence the excited state properties and the reactivity of the radical intermediates.

Below is a table summarizing the expected products from Norrish type reactions of this compound.

| Reaction Type | Intermediate | Potential Products |

| Norrish Type I | 2-Chlorobenzoyl radical + Phenethyl radical | This compound (recombination), 1-(2-chlorophenyl)-2-phenylethane (after decarbonylation), 2-chlorobenzaldehyde (B119727) + Styrene (disproportionation) |

| Norrish Type II | 1,4-biradical | 2'-Chloroacetophenone + Styrene (cleavage), 1-(2-chlorophenyl)-2-phenylcyclobutanol (cyclization) |

When a chemical reaction occurs within a crystalline solid, the spatial arrangement of the molecules in the crystal lattice can exert significant control over the reaction pathway and the stereochemistry of the products. This is known as topochemical control. wikipedia.org For photochemical reactions in the solid state, the reaction is often initiated by UV irradiation of the crystalline material. wikipedia.org

The outcome of a solid-state photochemical reaction is highly dependent on the crystal packing of the reactant molecules. For a reaction to occur, the reacting centers of adjacent molecules must be in close proximity, typically within a certain distance threshold. wikipedia.org This principle can be used to selectively favor certain reaction pathways over others that might dominate in the solution phase. For instance, if the crystal packing of this compound favors the intermolecular approach of reactive sites, [2+2] cycloaddition reactions to form cyclobutane (B1203170) dimers could potentially be favored. msu.edu

Crystal engineering strategies can be employed to control the packing of molecules in the solid state, thereby directing the outcome of a photochemical reaction. By understanding the relationship between crystal structure and reactivity, it is possible to design solid-state reactions that lead to specific products with high selectivity. The study of the solid-state photochemistry of this compound would require detailed crystallographic analysis to predict and interpret its reactivity.

Catalytic Approaches in the Synthesis and Functionalization of Propiophenone Derivatives

Lewis Acid Catalysis in Acylation Reactions

Lewis acid catalysis is a cornerstone of organic synthesis, particularly in Friedel-Crafts acylation reactions to produce ketones like propiophenones. masterorganicchemistry.comyoutube.com The general mechanism involves the activation of an acyl halide or anhydride (B1165640) by a Lewis acid, which enhances the electrophilicity of the acyl group, facilitating its attack on an aromatic ring. masterorganicchemistry.comyoutube.com

The synthesis of propiophenone (B1677668) derivatives often employs the Friedel-Crafts acylation of a substituted benzene (B151609) with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. pearson.comyoutube.com For the specific synthesis of 2'-Chloro-3-phenylpropiophenone, this would conceptually involve the acylation of 1-chloro-2-phenylethane with a suitable acylating agent, or the acylation of chlorobenzene (B131634) with 3-phenylpropionyl chloride.

Commonly used Lewis acids for these transformations include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). google.com The choice of Lewis acid can influence the reaction's efficiency and selectivity. For instance, AlCl₃ is a strong and widely used Lewis acid, often required in stoichiometric amounts because it complexes with the product ketone. researchgate.net This complexation necessitates a subsequent hydrolysis step to liberate the ketone. google.com

The reaction conditions, such as solvent and temperature, are crucial. While traditional Friedel-Crafts acylations often use halogenated solvents or the aromatic substrate itself as the solvent, greener alternatives are being explored. google.comresearchgate.net The reaction temperature can also affect the outcome, with milder conditions generally being preferred to minimize side reactions. google.com

Recent advancements have focused on the use of catalytic amounts of Lewis acids, including rare-earth metal triflates like Eu(NTf₂)₃, which can promote the acylation using carboxylic acids directly, offering a more atom-economical process. researchgate.net Additionally, intramolecular Friedel-Crafts reactions catalyzed by Lewis acids are employed for the synthesis of cyclic ketones, where ring size effects can dictate the regioselectivity of the acylation. scribd.com

Transition Metal-Mediated Transformations

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly valuable for the functionalization of existing propiophenone skeletons like this compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming new C-C bonds. nobelprize.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of various substituents onto the aromatic ring of halo-propiophenones. masterorganicchemistry.comyoutube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com For this compound, the chloro-substituted aromatic ring could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-based fragments. The choice of palladium catalyst, often a complex with phosphine (B1218219) ligands, and the base are critical for the reaction's success. masterorganicchemistry.comillinois.edu

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, typically with the release of a hydrogen halide. masterorganicchemistry.comyoutube.com This method could be used to introduce alkenyl groups onto the aromatic ring of this compound. The reaction is catalyzed by a palladium complex and requires a base to neutralize the generated acid. masterorganicchemistry.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com This would allow for the introduction of an alkynyl group onto the 2'-position of the propiophenone.

These palladium-catalyzed reactions generally proceed under mild conditions and tolerate a wide range of functional groups, making them highly applicable in modern organic synthesis. nobelprize.orgsigmaaldrich.com

Copper-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, are powerful tools for forming C-C, C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions are especially useful for coupling aryl halides with various nucleophiles.

Ullmann Condensation: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound. organic-chemistry.org A more common application is the Ullmann condensation, which couples an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.org For this compound, this would enable the introduction of O-, N-, or S-based functional groups at the 2'-position. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern Copper-Catalyzed Couplings: Modern advancements have led to the development of catalytic systems that operate under milder conditions, often using copper(I) salts with various ligands. umass.edunih.gov These reactions, sometimes referred to as Chan-Lam or Goldberg reactions for C-O/C-N and C-N bond formation respectively, have broadened the scope and utility of copper catalysis. wikipedia.orgnih.gov For example, the Goldberg reaction, an alternative to the Buchwald-Hartwig amination, can be used to couple an aryl halide with an amine. wikipedia.org

Copper catalysis offers a cost-effective alternative to palladium for certain transformations, and in some cases, provides complementary reactivity. rsc.orgnih.gov

Iron-Catalyzed Transformations

Iron, being an abundant, inexpensive, and environmentally benign metal, has gained significant attention as a catalyst for a variety of organic transformations. While perhaps less developed than palladium or copper catalysis for cross-coupling reactions, iron-catalyzed methods are emerging as a sustainable alternative.

Rhodium and Ruthenium Catalysis in Decarbonylation and Other Eliminations

Rhodium and ruthenium complexes are well-known for their ability to catalyze a range of reactions, including hydrogenation, isomerization, and C-H activation. ethz.chnih.gov

Decarbonylation: Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are particularly effective for the decarbonylation of aldehydes and acyl halides, leading to the corresponding alkanes or aryl halides. While this would represent a degradation of the propiophenone structure, it highlights a potential reactivity pathway.

C-H Functionalization: Both rhodium and ruthenium catalysts are at the forefront of C-H activation/functionalization chemistry. nih.gov This allows for the direct modification of C-H bonds, offering a more atom-economical approach to functionalization compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For a molecule like this compound, this could potentially allow for the introduction of new functional groups at various positions on the aromatic rings or the aliphatic chain.

Other Eliminations: Ruthenium catalysts have been studied for the decarbonylation of aldehydes, which can proceed through different mechanisms than rhodium-catalyzed systems, sometimes involving labilization of α- and β-hydrogen atoms. rsc.org

Organocatalysis in Propiophenone Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third major pillar of catalysis, alongside metal catalysis and biocatalysis. youtube.com This field has seen explosive growth, particularly in the area of asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. youtube.com

For propiophenone derivatives, organocatalysis offers powerful methods for their asymmetric synthesis and functionalization. acs.org

Asymmetric Michael Addition: Chiral amines or thioureas can catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated ketones, a class of compounds to which some propiophenone derivatives belong. This allows for the stereocontrolled formation of new C-C bonds.

Asymmetric Aldol (B89426) and Mannich Reactions: Propiophenones can act as nucleophiles in organocatalytic aldol or Mannich reactions. Chiral catalysts, such as proline and its derivatives, can control the stereochemical outcome of these reactions, leading to the formation of chiral β-hydroxy or β-amino ketones.

Phosphine Catalysis: Chiral phosphines are versatile nucleophilic organocatalysts that can mediate a variety of transformations, including annulations and Michael additions. nih.gov These catalysts work by forming zwitterionic intermediates with the substrate, which then react with other components in a stereocontrolled manner. nih.gov

The development of organocatalytic methods provides a metal-free approach to the synthesis of chiral propiophenone derivatives, which is often advantageous in the synthesis of pharmaceuticals and other biologically active molecules where metal contamination can be a concern. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Proton (¹H) NMR provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, the ¹H NMR spectrum was recorded, and its data is available for comparison. researchgate.net The chemical shifts in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, protons adjacent to electronegative atoms or aromatic rings will appear at a lower field (higher ppm value). pdx.edu

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy details the types of carbon atoms present in the molecule. Aromatic carbons typically resonate in the range of 100-150 ppm, while carbonyl carbons are found further downfield, around 190-210 ppm. pdx.edu For the related compound, 3-Chloropropiophenone, ¹³C NMR data is available and shows characteristic peaks for the carbonyl and aromatic carbons. chemicalbook.com Similarly, the ¹³C NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been documented. researchgate.net

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. mnstate.eduwordpress.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure. mnstate.edu HMQC and HSQC experiments correlate directly bonded proton and carbon atoms, providing definitive C-H assignments. wordpress.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Coherence) can identify longer-range (2-3 bond) couplings, which is crucial for piecing together the entire molecular structure, including quaternary carbons. wordpress.com

A representative table of expected NMR shifts for 2'-Chloro-3-phenylpropiophenone is presented below based on foundational principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195-200 |

| CH₂ (alpha to C=O) | ~3.4-3.9 | ~35-45 |

| CH₂ (benzylic) | ~3.0-3.5 | ~30-40 |

| Aromatic C-Cl | - | ~130-135 |

| Aromatic C-H (chlorinated ring) | ~7.3-7.8 | ~127-132 |

| Aromatic C-H (phenyl ring) | ~7.1-7.4 | ~126-129 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is pivotal for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have distinct absorption bands. For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1680-1700 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretching is also observable in Raman spectra, non-polar bonds and aromatic rings often produce stronger signals compared to FTIR. nih.gov For instance, the symmetric breathing modes of the aromatic rings are typically strong and sharp in the Raman spectrum. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies, which can then be compared with experimental data for a more detailed assignment of the observed bands. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FTIR, Raman | 3000-3100 |

| Aliphatic C-H Stretch | FTIR, Raman | 2850-3000 |

| Carbonyl (C=O) Stretch | FTIR, Raman | 1680-1700 |

| Aromatic C=C Stretch | FTIR, Raman | 1450-1600 |

| C-Cl Stretch | FTIR, Raman | 600-800 |

Mass Spectrometry (GC-MS, HPLC-TOF-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. whitman.edu

Molecular Weight Determination: When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS can analyze pure compounds. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For this compound (C₁₅H₁₃ClO), the presence of the chlorine atom results in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of intensity. docbrown.info

Fragmentation Analysis: The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce the structure of the molecule. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this could lead to the formation of a benzoyl cation or a chlorobenzoyl cation. The loss of small neutral molecules like CO or HCl can also be observed. libretexts.org The fragmentation pattern of related halogenated propiophenones has been studied, revealing characteristic ions that aid in structural identification. researchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Structure/Origin |

|---|---|---|

| [C₁₅H₁₃ClO]⁺ | 244 | Molecular Ion (M⁺) |

| [C₇H₄ClO]⁺ | 139 | Chlorobenzoyl cation |

| [C₆H₄Cl]⁺ | 111 | Chloro-phenyl cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Diffraction Analysis for Definitive Solid-State Structural Elucidation

Ultraviolet-Visible Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. youtube.com

The UV-Vis spectrum of this compound is expected to show absorptions due to the electronic transitions within the chlorobenzoyl and phenyl chromophores. The carbonyl group conjugated with the chlorinated aromatic ring will likely exhibit a π → π* transition at a shorter wavelength (higher energy) and a weaker, longer-wavelength (lower energy) n → π* transition. The presence of two aromatic rings and a carbonyl group constitutes a conjugated system, which influences the position and intensity of the absorption maxima (λ_max). physchemres.org

Studies on similar molecules, such as 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, show characteristic absorption bands in the UV region. scielo.brresearchgate.net The solvent can also influence the position of these absorption bands. A detailed photophysical characterization would involve measuring properties like the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. youtube.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 3-Chloropropiophenone |

| 2-chloro-1-(3-hydroxyphenyl)ethanone |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of a molecule, which in turn governs its geometry, properties, and chemical reactivity. multidisciplinaryjournals.com For 2'-Chloro-3-phenylpropiophenone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, would begin with geometry optimization to find the molecule's lowest energy structure. mdpi.com

Electronic Structure: Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. multidisciplinaryjournals.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen of the carbonyl group and the chlorine atom, indicating these are sites for electrophilic attack. The hydrogen atoms of the phenyl rings would show positive potential (blue), marking them as sites for nucleophilic attack. mdpi.com

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| E_HOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E_LUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.0 D | Measures the overall polarity of the molecule. researchgate.net |

| Electronegativity (χ) | 4.15 eV | Describes the tendency to attract electrons. mdpi.com |

| Chemical Hardness (η) | 2.35 eV | Indicates resistance to deformation of the electron cloud. mdpi.com |

Ab Initio and Semi-Empirical Methods for Molecular Properties and Interactions

While DFT is widely used, other computational methods also play important roles.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While computationally more expensive than DFT, they can provide more accurate results for certain properties, serving as a benchmark for other methods. They are particularly useful for calculating precise interaction energies between molecules or parts of a molecule.

Semi-Empirical Methods: These methods simplify the calculations by incorporating some parameters derived from experimental data. Methods like AM1, PM3, and PM7 are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, high-throughput screening of molecular properties and interactions before committing to more computationally intensive calculations.

Conformational Analysis and Potential Energy Surface Mapping

This compound is a flexible molecule with several rotatable single bonds. The different spatial arrangements of its atoms, known as conformations, can have different energies and properties.

Conformational Analysis: This process involves systematically exploring the different conformations by rotating the molecule's single bonds. For this compound, key rotations would be around the C(O)-CH2 and CH2-CH2 bonds of the propiophenone (B1677668) chain. The analysis identifies stable conformers, which correspond to energy minima, and the energy barriers for converting between them. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Potential Energy Surface (PES) Mapping: A Potential Energy Surface is a multi-dimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates. For a complex molecule, a full PES is impossible to visualize, so specific coordinates, such as key dihedral angles, are chosen for a "scan." By systematically changing these angles and calculating the energy at each step, a 2D or 3D map of the PES can be generated. mdpi.com The valleys on this map correspond to stable conformers (e.g., anti or gauche), while the peaks or saddle points represent the transition states between them. libretexts.orgresearchgate.net This mapping provides a detailed picture of the molecule's flexibility and the energetic landscape it navigates. mdpi.com

| Rotatable Bond | Description | Expected Low-Energy Conformers |

|---|---|---|

| Aryl-C(O) | Rotation of the chlorophenyl group relative to the carbonyl. | Planar vs. non-planar arrangements to balance conjugation and steric hindrance. |

| C(O)-CH₂ | Rotation of the ethyl chain relative to the carbonyl group. | Staggered conformations (gauche, anti) are generally favored over eclipsed ones. mdpi.com |

| CH₂-CH₂ | Rotation of the benzyl (B1604629) group. | Gauche and anti conformers, influencing the relative positions of the two phenyl rings. |

Reaction Mechanism Simulations and Transition State Modeling

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By simulating a proposed reaction mechanism, researchers can identify intermediates and, crucially, the transition state (TS). The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For this compound, one might model reactions such as the nucleophilic addition to the carbonyl group or a substitution reaction involving the chlorine atom. The process involves:

Locating the Transition State: Specialized algorithms are used to find the geometry of the TS, which is a first-order saddle point on the potential energy surface. visualizeorgchem.com

Frequency Calculation: A frequency calculation is performed on the TS structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the forming and breaking of bonds).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions to confirm that the located TS indeed connects the desired reactants and products.

The calculated energy of the transition state allows for the determination of the activation energy (Ea), a key factor in predicting the reaction rate.

Molecular Docking and Ligand-Receptor Interaction Studies (from a chemical interaction perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

In this context, this compound would be the ligand. The study would proceed as follows:

Preparation: 3D structures of the ligand and a target receptor are prepared. The ligand's structure would be optimized, and different conformations might be generated.

Docking Simulation: A docking program places the ligand into the receptor's binding site in numerous possible orientations and conformations.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (free energy of binding). The poses with the best scores are then analyzed.

The analysis focuses on the specific chemical interactions between the ligand and the amino acid residues of the receptor's binding site. researchgate.net For this compound, these interactions would include:

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The two phenyl rings provide large nonpolar surfaces for hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Synthetic Utility of 2 Chloro 3 Phenylpropiophenone As an Intermediate

Role as a Precursor to Structurally Diverse Propiophenone (B1677668) Analogues

The chemical structure of 2'-Chloro-3-phenylpropiophenone, featuring a chlorinated aromatic ring and a keto group, makes it an ideal starting material for generating a wide array of propiophenone analogues. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, while the ketone functionality allows for modifications such as reduction, oxidation, and condensation reactions.

For instance, the chlorine atom can be replaced by other functional groups, leading to the formation of new propiophenone derivatives. The propiophenone structure itself is a key component in various pharmaceutical compounds. google.com Different synthetic methods for propiophenone and its derivatives have been explored, including Friedel-Crafts reactions and vapor-phase cross-decarboxylation processes. google.com

The synthesis of m-chloropropiophenone, a related compound, has been achieved from m-chlorobenzoic acid and propionic acid using a composite catalyst. researchgate.net This highlights the adaptability of propiophenone synthesis to yield various substituted analogues. Furthermore, a method for preparing m-chloropropiophenone from propiophenone via a chlorination reaction has been patented, demonstrating the industrial relevance of these transformations. google.com

Integration into Multi-Step Syntheses of Complex Organic Architectures

The strategic placement of functional groups in this compound makes it a useful building block in the multi-step synthesis of more complex molecules. The order of reactions is critical in aromatic synthesis to achieve the desired regiochemistry. lumenlearning.com The chloro and keto groups of this compound can be sequentially or concertedly manipulated to introduce new functionalities and build intricate molecular scaffolds.

In multi-step synthesis, the starting material's functional groups guide the synthetic pathway. libretexts.org For example, the ketone group can be reduced to an alcohol, which can then be further modified, while the chloro group's directing effects can be exploited in subsequent electrophilic aromatic substitution reactions. lumenlearning.com The ability to perform a sequence of reactions, such as reduction followed by chlorination or vice versa, allows for the synthesis of specific isomers of a target molecule. lumenlearning.com

An example of a multi-step synthesis involving a related propiophenone derivative is the palladium-catalyzed, copper-mediated construction of carbazole (B46965) rings from indoles and 3-chloropropiophenones. rsc.org This reaction proceeds through a domino sequence involving dehydrochlorination, alkenylation, and cycloaddition-oxidation. rsc.org

Building Block for Heterocyclic Compounds and Chiral Molecules

The reactivity of this compound lends itself to the synthesis of various heterocyclic compounds. The ketone and the chloro-substituted phenyl ring can participate in cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. For example, α-haloketones, a class of compounds to which this compound belongs, are known to be valuable precursors for a wide range of heterocyclic systems due to their high reactivity. nih.gov

Chalcones, which can be synthesized from related propiophenone derivatives, are important intermediates for various heterocyclic transformations. sphinxsai.com The synthesis of novel heterocyclic compounds from 2-chloro-3-formyl quinoline (B57606) further illustrates the utility of chloro-substituted carbonyl compounds in building complex ring systems. researchgate.net

The synthesis of chiral molecules is another significant application. While this compound itself is not chiral, it can be used as a starting material to introduce chirality into a molecule. mdpi.com Chiral building blocks are crucial in drug discovery and development, as the biological activity of a molecule often depends on its stereochemistry. enamine.netbuchler-gmbh.com Asymmetric synthesis methods can be employed to convert this compound into chiral derivatives, such as chiral amino alcohols, which are important motifs in many pharmaceutical agents. researchgate.netresearchgate.net

Applications in the Synthesis of Specialized Reagents and Fine Chemicals

This compound serves as a precursor for the synthesis of specialized reagents and fine chemicals. These are often complex molecules with specific applications in research and industry. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications.

The versatility of this compound allows for its conversion into a variety of derivatives with tailored properties. For example, derivatives of 2'-Hydroxy-3-phenylpropiophenone, which can be synthesized from related precursors, have shown biological activities such as antiarrhythmic and spasmolytic effects. sigmaaldrich.com This highlights the potential to create fine chemicals with specific pharmacological profiles.

The synthesis of such specialized compounds often involves multi-step procedures where the starting material's reactivity is key to achieving the desired product. youtube.com The ability to introduce various functional groups onto the propiophenone scaffold makes it a valuable platform for generating a library of compounds for screening and development in various fields, including materials science and pharmaceuticals.

Future Research Directions and Challenges in Halogenated Propiophenone Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of synthesizing compounds like 2'-Chloro-3-phenylpropiophenone hinges on creating methods that are not only high-yielding but also environmentally benign. Traditional methods, such as the Friedel-Crafts acylation or Grignard reactions, often involve harsh conditions and stoichiometric reagents. For instance, one patented method for preparing 3'-chloropropiophenone (B116997) involves the chlorination of propiophenone (B1677668) using chlorine gas with an aluminum trichloride (B1173362) catalyst. google.com While effective, with reported yields of 88-90%, this approach utilizes hazardous materials. google.com Another established route involves reacting a Grignard reagent, prepared from bromoethane (B45996) and magnesium, with 3-chlorobenzonitrile. chemicalbook.com

Future research must prioritize the development of greener alternatives. This includes exploring catalytic methods that minimize waste, utilize less toxic solvents, and operate under milder conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to designing the next generation of synthetic protocols for halogenated propiophenones. A significant challenge lies in discovering reactions that can selectively introduce the halogen and the phenylpropionyl group onto an aromatic core in a single, efficient step, thereby reducing the number of synthetic operations and potential for waste generation.

Table 1: Comparison of Synthetic Methods for Chlorinated Propiophenones

| Method | Reagents | Catalyst | Advantages | Disadvantages | Source |

|---|---|---|---|---|---|

| Chlorination | Propiophenone, Chlorine (Cl₂) | Aluminum trichloride (AlCl₃) | High yield (88-90%) | Hazardous reagents, corrosive catalyst | google.com |

| Grignard Reaction | Bromoethane, Magnesium, 3-Chlorobenzonitrile | None | Good for specific isomers | Requires multi-step process, sensitive reagents | chemicalbook.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity—is a paramount challenge in the synthesis of complex molecules like this compound. The position of the chlorine atom on the phenyl ring significantly influences the molecule's properties and subsequent reactivity.

Recent advancements in catalysis offer promising avenues. For example, researchers have developed a Lewis basic selenoether catalyst for the highly efficient ortho-selective electrophilic chlorination of phenols and anilines, achieving regioselectivity ratios of over 20:1. nsf.gov While not directly applied to propiophenones, this principle of catalyst-controlled regioselectivity could be adapted. Another study demonstrated the use of bimetallic iron-ruthenium nanoparticles as a highly active and selective catalyst for the hydrodeoxygenation of acetophenone (B1666503) derivatives, preserving the aromatic ring. rsc.org Such catalysts could be invaluable for selectively modifying one functional group in a multifunctional propiophenone without affecting others.

Furthermore, in the synthesis of chiral molecules derived from propiophenones, asymmetric catalysis is crucial. A patented process for synthesizing dextrorotatory 3'-chlorophenylpropanol from 3'-chloropropiophenone utilizes levorotatory prolinol as a chiral catalyst to control the stereochemical outcome of a reduction reaction. google.com The exploration of novel chiral ligands and organocatalysts will continue to be a vibrant area of research, aiming for near-perfect enantioselectivity in the synthesis of optically active propiophenone derivatives.

Table 2: Examples of Selective Catalytic Systems

| Catalyst System | Reaction Type | Substrate Class | Key Outcome | Source |

|---|---|---|---|---|

| Lewis Basic Selenoether | Electrophilic Chlorination | Phenols, Anilines | High ortho-selectivity (>20:1) | nsf.gov |

| Fe₂₅Ru₇₅@SILP | Hydrodeoxygenation | Acetophenones | Selective deoxygenation of side-chain | rsc.org |

| Levorotatory Prolinol | Asymmetric Reduction | 3'-Chloropropiophenone | Stereoselective synthesis of dextrorotatory alcohol | google.com |

Advanced Understanding of Photochemical and Mechanistic Principles

The presence of a carbonyl group and a carbon-halogen bond in molecules like this compound suggests a rich and complex photochemistry. Ultraviolet or visible light can induce a variety of reactions, including bond cleavage, cyclization, and rearrangement. libretexts.org Halide ions and their derivatives are known to play a complex role in environmental photochemical processes, where they can be converted into reactive halogen species (RHS) that participate in further transformations. mdpi.com

A deeper, mechanistic understanding of these photochemical pathways is essential for both harnessing their synthetic potential and mitigating unwanted side reactions. For instance, research has shown that halogen-bonding interactions can lead to the formation of photoactive complexes. nih.gov The excitation of such a complex can trigger single-electron-transfer events, generating reactive radical species that can be used for C-H functionalization. nih.gov Mechanistic studies, combining experimental techniques like laser flash photolysis with computational modeling, can elucidate the nature of excited states (e.g., triplets) and reactive intermediates (e.g., radicals). nih.govrsc.org This knowledge is critical for designing controlled photochemical reactions that yield specific products with high efficiency and for predicting the environmental fate of halogenated compounds.

Rational Design of Novel Propiophenone Scaffolds through Computational Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecular structures with desired properties. nih.govbohrium.com The propiophenone core is a "scaffold," a central structure that can be chemically modified. The strategy of "scaffold hopping" uses computational methods to identify new scaffolds that can mimic the biological activity of a known compound but possess a different core structure, potentially improving properties like potency or patentability. bohrium.comchemrxiv.org

For halogenated propiophenones, computational tools can predict how changes in the substitution pattern—such as the position of the chlorine atom or the structure of the phenylpropyl group—will affect the molecule's shape, electronic properties, and interaction with biological targets. nih.gov Machine learning and reinforcement learning models are being developed to accelerate the discovery of novel scaffolds by exploring vast chemical spaces more efficiently. chemrxiv.org These in silico methods can prioritize the synthesis of the most promising candidates, saving significant time and resources in the lab. biorxiv.org The challenge lies in the accuracy of the predictive models and their ability to account for the complex dynamics of molecular interactions. tue.nl

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Transitioning a synthetic route from a laboratory flask to industrial-scale production presents numerous challenges, including heat management, mixing efficiency, and safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers elegant solutions to these problems. technologynetworks.com

The use of continuous-flow microreactors provides superior heat and mass transfer compared to large batch vessels, allowing for precise control over reaction conditions and leading to higher yields and selectivities. technologynetworks.com This technology is particularly well-suited for reactions involving unstable intermediates or hazardous materials, as these can be generated and consumed in situ, minimizing risk. nih.gov Flow chemistry protocols are being developed for a wide range of transformations, including photo- and electrochemistry. technologynetworks.com

For the production of this compound and its derivatives, integrating synthesis into a continuous flow process could significantly enhance safety, efficiency, and sustainability. researchgate.net The scalability of flow chemistry can be achieved through "numbering-up," where multiple microreactors are run in parallel. researchgate.net The primary challenges include the initial investment in specialized equipment and the need to re-optimize reaction conditions for a flow environment. allfordrugs.com However, the benefits of improved process control and the potential for automated, on-demand manufacturing make it a critical area for future research and development in the production of fine chemicals. nih.gov

Q & A

Q. Optimization strategies :

- Monitor reaction progress using GC-MS or HPLC to identify intermediates and byproducts.

- Adjust stoichiometry (e.g., excess chlorinating agents) and temperature (60–80°C for SOCl₂ reactions) to minimize side products .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Advanced: How can computational chemistry models predict regioselectivity in electrophilic substitutions of this compound?

Answer:

Density Functional Theory (DFT) calculations can map electron density distributions to predict reactive sites. For example:

- Analyze HOMO-LUMO gaps to identify electron-rich regions prone to electrophilic attack.

- Compare calculated activation energies for chloro-substitution at ortho, meta, and para positions relative to the ketone group.

Case study :

Analogous chlorophenylpropiophenones (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) show that electron-withdrawing groups (e.g., -CF₃) direct electrophiles to meta positions . Apply these principles to model this compound’s behavior.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key markers should be analyzed?

Answer:

- ¹H/¹³C NMR :

- Look for aromatic proton signals (δ 7.2–7.8 ppm) and ketone carbonyl peaks (δ 190–210 ppm) .

- Chlorine’s inductive effect deshields adjacent carbons, shifting signals downfield.

- IR Spectroscopy :

- Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~550–650 cm⁻¹) .

- Mass Spectrometry (MS) :

- Parent ion ([M]⁺) at m/z 248.7 (C₁₅H₁₁ClO) and fragment ions from α-cleavage (e.g., loss of -COCH₂Cl).

Advanced: How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

Methodological approach :

Reproduce experiments under standardized conditions (e.g., 25°C, controlled humidity).